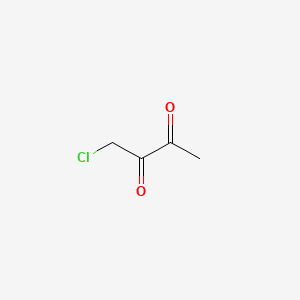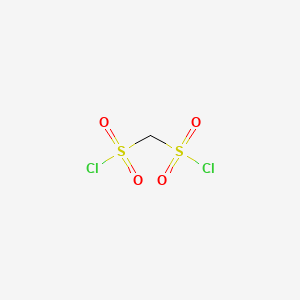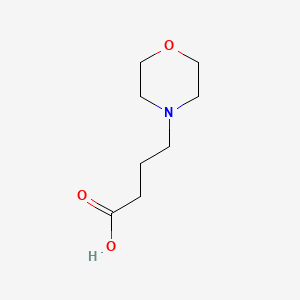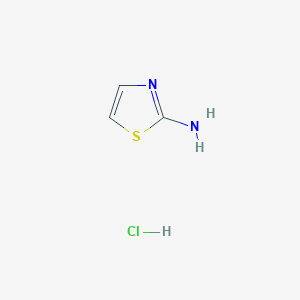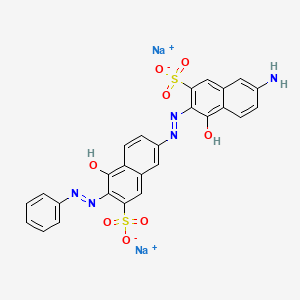![molecular formula C18H8O3S B1265898 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione CAS No. 14121-49-4](/img/structure/B1265898.png)
1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Descripción general
Descripción
“1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione” is a chemical compound . It is non-toxic by oral and dermal route .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 4-Bromo-1,8-naphthalic anhydride, potassium carbonate, and 2-aminothiophenol are refluxed in DMF for 30 minutes . The reaction mixture is then cooled and poured into water, and the resulting solid is filtered, washed, and dried . In another method, the compound is synthesized using copper-catalyzed Ullmann reactions .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the synthesis of benzo[k, l]thioxanthene-3,4-dicarboxylic anhydride . It has also been used in the synthesis of 2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.32 g/mol . It has a density of 1.6±0.1 g/cm³, a boiling point of 602.1±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Electronics
Thioxantheno[2,1,9-def]isochromene-1,3-dione: has been utilized in the development of organic electronic applications . Its conjugated system is particularly suitable for creating brominated derivatives that serve as key components in organic solar cells . These materials are valued for their flexible electronic properties and their potential to be used in lightweight, flexible, and cost-effective energy solutions.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor for various synthetic procedures . It can undergo reactions with different reagents, such as 3-aminopentane , to yield new compounds with potential applications in medicinal chemistry and material science .
Spectroscopy
The compound’s unique structure allows for detailed spectroscopic analysis , including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) . These techniques are crucial for understanding the compound’s structure and properties, which can lead to new insights in chemical research .
Electrochemistry
Electrochemical measurements: of Thioxantheno[2,1,9-def]isochromene-1,3-dione provide valuable data on its redox properties . This information is essential for applications in energy storage devices like batteries and supercapacitors, where stable and efficient redox-active materials are needed .
Photovoltaic Research
The compound’s ability to absorb UV light makes it a candidate for use in photovoltaic devices . Researchers are exploring its use in organic photovoltaic cells (OPVs), which could lead to more efficient solar energy conversion .
Material Science
In material science, the compound’s structural and electronic properties make it a potential material for organic semiconductors . Its stability and conductive properties are being investigated for use in transistors and light-emitting diodes (LEDs) .
Pharmaceutical Research
There is potential for this compound to be used in pharmaceutical research . Its structure could be modified to create new therapeutic agents , particularly in the field of oncology , where novel treatments are constantly being sought .
Safety and Environmental Studies
Lastly, the safety profile and environmental impact of Thioxantheno[2,1,9-def]isochromene-1,3-dione are important areas of study. Understanding its toxicity , biodegradability , and interaction with biological systems is crucial for its safe use in various applications .
Direcciones Futuras
Propiedades
IUPAC Name |
14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAUMBAFBAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065710 | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
CAS RN |
14121-49-4 | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)


